(3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-yl)methanol
Overview
Description
(3’-Chloro-4’-methyl-[1,1’-biphenyl]-3-yl)methanol is an organic compound with the molecular formula C14H13ClO It is a derivative of biphenyl, featuring a chloro and a methyl group on the biphenyl structure, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Chloro-4’-methyl-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylbiphenyl.
Grignard Reaction: The 3-chloro-4-methylbiphenyl is reacted with a Grignard reagent, such as methylmagnesium bromide, to introduce the methanol group.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water. The temperature is typically maintained at low to moderate levels to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of (3’-Chloro-4’-methyl-[1,1’-biphenyl]-3-yl)methanol may involve large-scale Grignard reactions with optimized conditions for yield and purity. The process may include:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Steps: Including distillation and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(3’-Chloro-4’-methyl-[1,1’-biphenyl]-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a methylbiphenyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.
Major Products
Oxidation: 3’-Chloro-4’-methyl-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Methyl-[1,1’-biphenyl]-3-ylmethanol.
Substitution: 3’-Azido-4’-methyl-[1,1’-biphenyl]-3-ylmethanol.
Scientific Research Applications
(3’-Chloro-4’-methyl-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3’-Chloro-4’-methyl-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets. The chloro and methanol groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3’-Chloro-4’-methylbiphenyl: Lacks the methanol group, making it less polar.
4’-Methyl-[1,1’-biphenyl]-3-ylmethanol: Lacks the chloro group, affecting its reactivity.
3’-Chloro-[1,1’-biphenyl]-3-ylmethanol: Lacks the methyl group, altering its steric properties.
Uniqueness
(3’-Chloro-4’-methyl-[1,1’-biphenyl]-3-yl)methanol is unique due to the combination of chloro, methyl, and methanol groups on the biphenyl structure. This combination provides a distinct set of chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[3-(3-chloro-4-methylphenyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-10-5-6-13(8-14(10)15)12-4-2-3-11(7-12)9-16/h2-8,16H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSRCMLSESZNMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)CO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680138 | |
Record name | (3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885963-16-6 | |
Record name | (3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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